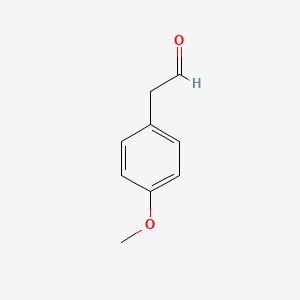

2-(4-methoxyphenyl)acetaldehyde

Description

The exact mass of the compound 4-Methoxyphenylacetaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVMXXOUOBRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205642 | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-26-4 | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications

Section 1: Introduction and Overview

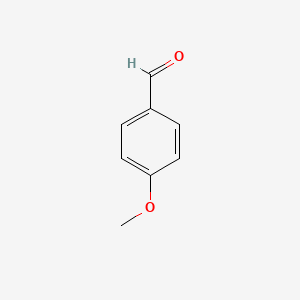

2-(4-methoxyphenyl)acetaldehyde, also commonly known as p-methoxyphenylacetaldehyde, is an aromatic aldehyde that holds significant value as a versatile building block in organic synthesis and as a key component in the fragrance and flavor industries.[1] Its unique molecular architecture, featuring a methoxy-substituted phenyl ring attached to an acetaldehyde moiety, imparts distinct chemical reactivity and desirable aromatic properties.[1] This guide provides an in-depth exploration of its physicochemical properties, synthesis methodologies, chemical reactivity, industrial applications, and safety protocols, tailored for professionals in research and drug development.

This compound, with the chemical formula C₉H₁₀O₂, serves as a crucial intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceuticals.[1] Its reactive aldehyde group is central to its utility, allowing for a wide range of chemical transformations.[1]

Section 2: Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. The properties of this compound are summarized below.

Key Physical Properties

A compilation of the primary physical and chemical identifiers for this compound is presented in Table 1. This data is essential for quality control, analytical identification, and safe handling.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5703-26-4 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless to pale yellow oil/liquid | [1][3] |

| Refractive Index | ~1.531 to 1.537 @ 20.00 °C | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |

Solubility Profile

The compound's solubility is dictated by its predominantly hydrophobic aromatic structure. It is insoluble in water but demonstrates solubility in organic solvents such as chloroform and slight solubility in ethanol.[1] This characteristic is critical when selecting appropriate solvent systems for reactions, extractions, and purification processes.

Spectroscopic Data

Spectroscopic analysis is indispensable for structure elucidation and purity verification. The expected spectral data for this compound are crucial for researchers to confirm its identity and integrity during and after synthesis.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Shifts (Predicted/Typical) |

| ¹H NMR | Aldehydic proton (CHO) singlet ~9.7 ppm; Aromatic protons (AA'BB' system) ~6.9 and ~7.2 ppm; Methylene protons (CH₂) doublet ~3.6 ppm; Methoxy protons (OCH₃) singlet ~3.8 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) ~200 ppm; Aromatic carbons ~114-159 ppm; Methoxy carbon (OCH₃) ~55 ppm; Methylene carbon (CH₂) ~50 ppm. |

| IR Spectroscopy | Strong C=O stretch for aldehyde ~1725 cm⁻¹; C-O-C (ether) stretch ~1250 cm⁻¹; Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion (M+) peak at m/z = 150. |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Section 3: Synthesis and Manufacturing

The synthesis of this compound can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and yield efficiency. Common methods include the oxidation of the corresponding alcohol, 2-(4-methoxyphenyl)ethanol, or the Darzens condensation of anisaldehyde.[6]

Representative Synthesis Protocol: Oxidation of 2-(4-methoxyphenyl)ethanol

This protocol details a common laboratory-scale synthesis. The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reagent Suspension: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) under a nitrogen atmosphere.

-

Reactant Addition: Dissolve 2-(4-methoxyphenyl)ethanol (1.0 equivalent) in DCM and add it dropwise to the PCC suspension at room temperature. The choice of DCM as a solvent is due to its inertness and ease of removal post-reaction.

-

Reaction Monitoring: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR and IR spectroscopy, comparing the data with the reference values in Table 2.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via oxidation.

Caption: Workflow for the synthesis of this compound.

Section 4: Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its aldehyde functional group and the aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde group is highly electrophilic and susceptible to nucleophilic attack.[7] However, as an aromatic aldehyde, its reactivity is somewhat attenuated compared to its aliphatic counterparts.[8][9] This reduced reactivity is due to the electron-donating resonance effect of the phenyl ring, which stabilizes the carbonyl group and makes the carbonyl carbon less electrophilic.[7][10][11]

Key reactions include:

-

Oxidation: Can be easily oxidized to 4-methoxyphenylacetic acid using common oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to 2-(4-methoxyphenyl)ethanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reacts with amines in the presence of a reducing agent to form substituted phenethylamines, a core structure in many pharmaceutical compounds.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, enabling carbon-carbon double bond formation.

Reactivity of the Aromatic Ring

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for further functionalization of the benzene ring, although the reactions must be compatible with the sensitive aldehyde group.

Key Reaction Pathways Diagram

Sources

- 1. Buy this compound | 5703-26-4 [smolecule.com]

- 2. 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. para-anisyl acetaldehyde, 5703-26-4 [thegoodscentscompany.com]

- 5. 5703-26-4|this compound|BLD Pharm [bldpharm.com]

- 6. 4-METHOXYPHENYLACETALDEHYDE | 5703-26-4 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. [allen.in]

- 9. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 10. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 11. fiveable.me [fiveable.me]

2-(4-methoxyphenyl)acetaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 2-(4-methoxyphenyl)acetaldehyde for Researchers and Drug Development Professionals

Chemical Identity and Nomenclature

This compound is an organic compound characterized by a methoxy group attached to a phenyl ring, which is in turn bonded to an acetaldehyde moiety.[1] This structure imparts distinct aromatic properties and reactivity, primarily due to the aldehyde functional group.[1]

IUPAC Name

The officially recognized IUPAC name for this compound is This compound .[1][2][3]

Synonyms

In scientific literature and commercial contexts, this compound is known by several other names. Understanding these synonyms is crucial for comprehensive literature searches and procurement. Common synonyms include:

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 5703-26-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4][6][9] |

| Molecular Weight | 150.17 g/mol | [1][2][3][4][6] |

| InChI Key | NRIVMXXOUOBRAG-UHFFFAOYSA-N | [1][2][3][7][8] |

| Canonical SMILES | COC1=CC=C(C=C1)CC=O | [1][2][4] |

| EC Number | 227-191-5 | [2][3][4] |

| PubChem CID | 79782 | [3] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and application.

Physical Properties

| Property | Value | Notes |

| Appearance | Colorless Oil/Liquid | [1][6][8] |

| Odor | Powerful hawthorn, sweet, floral, green, anisic | [4][6] |

| Boiling Point | 255.5°C (estimated) | [6] |

| Melting Point | 0°C | [6] |

| Density | 1.096 g/cm³ (estimated) | [6] |

| Vapor Pressure | 0.0022 hPa @ 20°C (estimated) | [4] |

| Solubility | Insoluble in water. Soluble in ethanol, methanol, isopropanol, and chloroform. | [1][4][6] |

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. Spectral data is available in public databases, providing a reference for laboratory-synthesized or commercially acquired samples.[3]

-

GC-MS: Gas Chromatography-Mass Spectrometry is used to determine the purity and identify the compound based on its retention time and mass fragmentation pattern.

-

IR Spectroscopy: Infrared spectroscopy helps in identifying the key functional groups, notably the aldehyde C=O stretch and the C-O-C stretch of the methoxy group.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure and confirming the substitution pattern on the aromatic ring.

Synthesis Methodologies

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of a particular method often depends on the availability of starting materials, desired scale, and required purity.

Darzens Condensation

A classic and reliable method involves the Darzens condensation of anisaldehyde (4-methoxybenzaldehyde) with an α-haloester, followed by saponification and decarboxylation. This approach is favored for its predictability and good yields.

Caption: Darzens synthesis of this compound.

Protocol:

-

Condensation: Anisaldehyde is reacted with an alpha-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide. This forms an epoxide intermediate known as a glycidic ester.

-

Saponification: The resulting glycidic ester is hydrolyzed using an aqueous base (e.g., sodium hydroxide) to form the sodium salt of the glycidic acid.

-

Decarboxylation: The salt is then acidified and heated, which induces decarboxylation to yield the final product, this compound.

Other Reported Syntheses

Other documented methods for its preparation include:

-

Oxidation of 4-methoxyphenylethanol.

-

Hydrolysis of pmw-styrylcarbamic ester.[6]

-

Reaction of para-methoxy allyl benzene with mercuric oxide and iodine.[6]

-

Preparation from estragole.[6]

The selection of a synthetic route should be guided by a thorough risk assessment and consideration of the environmental impact of the reagents and byproducts.

Applications in Research and Industry

The unique combination of an aromatic ring, a methoxy group, and a reactive aldehyde makes this compound a valuable building block and functional ingredient in several fields.[1]

Caption: Key application areas of this compound.

Organic Synthesis

Its reactive aldehyde group makes it a versatile intermediate for constructing more complex molecules.[1]

-

Heterocyclic Compounds: It serves as a starting material for synthesizing heterocyclic structures like pyrazoles and thiazoles, which are scaffolds of interest in medicinal chemistry.[1]

-

Chalcones: It is used as a precursor in the synthesis of chalcones, a class of natural products investigated for their potential anti-inflammatory and anti-cancer properties.[1]

-

Polymers: The aldehyde functionality allows for its incorporation into polymer chains, potentially leading to materials with novel properties.[1]

Fragrance and Flavor Industry

Due to its pleasant and powerful floral aroma, reminiscent of hawthorn, it is utilized in perfume compositions.[6] It is particularly effective in floral themes such as lilac, acacia, and heliotrope.[6] In fougère-type fragrances, it acts as a sweetener and a modifier for other aromatic aldehydes like anisaldehyde.[6] It is also classified as a flavoring agent.[3]

Research Chemical

As a commercially available and reactive molecule, it is a useful research chemical for exploring new reactions and developing novel compounds with potential biological activities.[1][5]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Hazard Statements:

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6][7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7][8]

Storage and Stability

This compound is sensitive to air and moisture and has a tendency to polymerize upon storage.[6] This polymerization leads to an increase in viscosity and a loss of its characteristic odor.[6] To ensure stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[6][8] Storing it in dilution can also help mitigate polymerization.[6]

References

-

4-Methoxyphenylacetaldehyde (CAS 5703-26-4): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]

-

2-((4-Methoxyphenyl)methoxy)acetaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

4-Methoxyphenylacetaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS No: 5703-26-4. (n.d.). Pharmaffiliates. [Link]

-

(4-methoxyphenyl)acetaldehyde. (2025, May 20). ChemSynthesis. [Link]

Sources

- 1. Buy this compound | 5703-26-4 [smolecule.com]

- 2. 5703-26-4 | this compound - AiFChem [aifchem.com]

- 3. 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-METHOXYPHENYLACETALDEHYDE | 5703-26-4 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 5703-26-4 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 4-Methoxyphenylacetaldehyde (CAS 5703-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetaldehyde, registered under CAS number 5703-26-4, is an aromatic aldehyde valued for its distinctive sensory properties and its utility as a versatile chemical intermediate.[1] Characterized by a methoxy group on a phenyl ring attached to an acetaldehyde moiety, this compound is a colorless to pale yellow liquid with a powerful, sweet, floral, and green odor profile, often described as reminiscent of hawthorn.[2][3] While its primary application lies within the fragrance and flavor industry, its reactive aldehyde group makes it a valuable building block in organic synthesis, with potential applications as a precursor for more complex molecules, including those with medicinal properties.[1][4]

This guide provides a comprehensive overview of the physicochemical data of 4-Methoxyphenylacetaldehyde, detailed analytical methodologies for its characterization, a representative synthesis protocol, and a discussion of its applications in scientific research and development.

Physicochemical Properties

The physical and chemical properties of 4-Methoxyphenylacetaldehyde are critical for its handling, application, and analysis. These properties are summarized in the table below. The compound's low melting point and high boiling point are characteristic of a liquid organic molecule of its size.[4][5] Its limited solubility in water and preference for organic solvents, as indicated by its LogP value, are consistent with its hydrophobic aromatic structure.[1][4]

| Property | Value | Source(s) |

| CAS Number | 5703-26-4 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Odor | Sweet, floral, green, anisic | [2][3] |

| Melting Point | 0 °C | [4][5] |

| Boiling Point | 255.5 °C (at 760 mmHg) | [4][5] |

| Density | ~1.0 - 1.1 g/cm³ | [5][6] |

| Refractive Index | ~1.506 - 1.536 | [3][4][5] |

| Vapor Pressure | ~0.0022 - 0.0162 mmHg at 20-25°C | [2][4] |

| Flash Point | 108.5 °C | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, chloroform, and ether. | [1][2][4] |

| LogP (Octanol/Water) | ~1.4 - 1.7 | [4] |

Applications in Research and Industry

Fragrance and Flavor Synthesis

The predominant application of 4-Methoxyphenylacetaldehyde is as a fragrance ingredient in fine perfumes, soaps, and cosmetics.[3][7] Its powerful and pleasant scent makes it a key component in creating floral themes such as lilac, heliotrope, and hawthorn.[3] It is also used as a modifier and sweetener in various fragrance compositions, blending well with other floral and sweet notes.[3] In the flavor industry, it can be used to impart sweet, nutty, and fruity nuances.

Organic Synthesis Intermediate

The aldehyde functional group in 4-Methoxyphenylacetaldehyde is highly reactive, making it a useful intermediate in organic synthesis.[1][4] It can participate in a variety of chemical transformations, including oxidation, reduction, and condensation reactions.[1] This reactivity allows for its use as a starting material or building block for the synthesis of more complex molecules.[4]

While not a direct active pharmaceutical ingredient (API), its role as a chemical intermediate is relevant to drug development professionals.[][9] Aldehydes are common precursors in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools in medicinal chemistry for rapidly generating libraries of diverse compounds for screening.[10] For instance, it can be used in Claisen-Schmidt condensations to form chalcones, a class of compounds investigated for a wide range of biological activities, including anti-inflammatory and anticancer properties.[4]

Methodologies: Synthesis and Analysis

Representative Synthesis Protocol

A common route for the synthesis of 4-Methoxyphenylacetaldehyde involves the acid-catalyzed hydrolysis of a sulfoxide precursor. The following protocol is adapted from a published procedure and serves as a representative example.[11]

Reaction Principle: This method involves the hydrolysis of a methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide intermediate in the presence of sulfuric acid. The reaction cleaves the sulfoxide group, yielding the desired aldehyde. Subsequent extraction and purification by column chromatography isolate the final product.

Materials:

-

Methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide

-

Methanol

-

1N Sulfuric Acid

-

Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Benzene and Methylene Chloride (or other suitable eluents)

Procedure:

-

Dissolve 2.65 g of methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide in 50 mL of methanol in a round-bottom flask.[11]

-

Add 20 mL of 1N sulfuric acid to the solution.[11]

-

Heat the reaction mixture at 50°C for 6 hours.[11]

-

After cooling, concentrate the reaction mixture to approximately 20 mL under reduced pressure.[11]

-

Extract the aqueous residue twice with 150 mL portions of ether.[11]

-

Combine the ether extracts and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.[11]

-

Dry the organic layer over anhydrous sodium sulfate.[11]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[11]

-

Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., benzene and methylene chloride) to yield pure 4-Methoxyphenylacetaldehyde as a colorless liquid.[11]

Caption: A simplified workflow for the synthesis of 4-Methoxyphenylacetaldehyde.

Analytical Protocol: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the purity assessment and identification of volatile compounds like 4-Methoxyphenylacetaldehyde, making it the standard method in the fragrance industry.[12][13] The gas chromatograph separates the components of a sample, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented molecules.

Principle of Causality: GC is chosen due to the compound's volatility and thermal stability.[14] A non-polar or mid-polar capillary column is effective for separating aromatic compounds. Mass spectrometry provides definitive identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST).

Illustrative GC-MS Protocol:

Instrumentation & Consumables:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Capillary Column: e.g., DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium (99.999% purity)

-

Sample Vials

-

Solvent: Dichloromethane or Ethyl Acetate (High Purity/GC Grade)

Procedure:

-

Standard Preparation: Prepare a stock solution of 4-Methoxyphenylacetaldehyde at 1000 µg/mL in the chosen solvent. Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Dilute the 4-Methoxyphenylacetaldehyde sample to be analyzed to a concentration within the calibration range (e.g., ~50 µg/mL).

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis

-

Injection Volume: 1 µL

-

Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Final Hold: Hold at 280°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

-

-

Analysis: Inject the standards and sample. Identify the 4-Methoxyphenylacetaldehyde peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).

-

Quantification: Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Key stages in the GC-MS analysis of 4-Methoxyphenylacetaldehyde.

Safety, Handling, and Storage

4-Methoxyphenylacetaldehyde is classified as an irritant and may cause skin and eye irritation.[2][13] It is also considered harmful if swallowed.[15]

Handling:

-

Handle in a well-ventilated area.[12]

-

Wear suitable protective clothing, including safety glasses with side-shields and chemical-resistant gloves.[12]

-

Avoid contact with skin and eyes.[12]

-

Use spark-proof tools and prevent fire caused by electrostatic discharge.[12]

Storage:

-

The aldehyde is prone to polymerization upon storage and is sensitive to air and moisture.[3]

-

It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][15]

-

For long-term stability, storage in an inert atmosphere at freezer temperatures (under -20°C) is recommended.[3][15]

Conclusion

4-Methoxyphenylacetaldehyde (CAS 5703-26-4) is a significant compound, primarily within the fragrance industry, but with notable utility in the broader field of organic chemistry. Its well-defined physicochemical properties allow for its controlled use and analysis. For researchers and drug development professionals, its value lies in its capacity to serve as a reactive intermediate for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in both research and industrial applications.

References

-

Scent.vn. 4-Methoxyphenylacetaldehyde (CAS 5703-26-4): Odor profile, Properties, & IFRA compliance. [Link]

-

Chemical Point. (n.d.). (4-Methoxyphenyl)acetaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79782, 4-Methoxyphenylacetaldehyde. [Link]

-

LookChem. (n.d.). 4-Methoxyphenylacetaldehyde. [Link]

-

ChemSynthesis. (2025, May 20). (4-methoxyphenyl)acetaldehyde - 5703-26-4. [Link]

-

Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. [Link]

-

PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. [Link]

-

Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database. [Link]

-

Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]

- Google Patents. (n.d.).

-

Han, C., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(21), 4964-4968. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Methoxychlor. [Link]

-

U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. [Link]

-

de la Torre, D., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 11(4), 364-370. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aromaverse.pro [aromaverse.pro]

- 4. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine | Semantic Scholar [semanticscholar.org]

- 5. perfumersworld.com [perfumersworld.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. gcms.cz [gcms.cz]

- 13. shimadzu.com [shimadzu.com]

- 14. benchchem.com [benchchem.com]

- 15. auroraprosci.com [auroraprosci.com]

Molecular structure and formula of 4-methoxyphenylacetaldehyde

An In-Depth Technical Guide to the Molecular Structure and Formula of 4-Methoxyphenylacetaldehyde

Abstract

This technical guide provides a comprehensive examination of 4-methoxyphenylacetaldehyde (CAS: 5703-26-4), a key aromatic aldehyde utilized in organic synthesis and the fragrance industry. The document moves beyond a superficial statement of the molecular formula to detail the analytical techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We explore common synthetic routes and the characteristic reactivity of its aldehyde functional group, which makes it a versatile precursor for more complex molecules, including those with therapeutic potential. This guide includes detailed experimental protocols, safety and handling procedures, and a discussion of its applications, particularly as a synthon in medicinal chemistry. All data and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Molecular Identity and Physicochemical Properties

4-Methoxyphenylacetaldehyde, also known as p-methoxyphenylacetaldehyde or by its IUPAC name 2-(4-methoxyphenyl)acetaldehyde, is an organic compound that serves as a valuable building block in synthetic chemistry.[1] Its identity is established by a unique combination of its molecular formula, weight, and structural arrangement.

The fundamental identifiers and physical properties are crucial for its handling, reaction setup, and purification processes. These are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Methoxyphenylacetaldehyde, p-methoxyphenylacetaldehyde | [1][2][4] |

| CAS Number | 5703-26-4 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [2][3][4][5] |

| Molecular Weight | 150.17 g/mol | [2][4] |

| Appearance | Liquid at room temperature | [1] |

| Boiling Point | 255.5°C at 760 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, chloroform | [1][4] |

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of a compound like 4-methoxyphenylacetaldehyde is not merely a matter of accepting a drawn structure; it requires rigorous verification through spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system of identification. For researchers, understanding this spectroscopic fingerprint is essential for reaction monitoring and quality control.

Molecular Structure Overview

The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and an acetaldehyde group (-CH₂CHO) at positions 1 and 4 (the para position), respectively.

Caption: Figure 2. General workflow for the synthesis and purification.

Detailed Synthetic Protocol

The following protocol is adapted from a literature procedure for the synthesis of p-methoxyphenylacetaldehyde. [6] Objective: To synthesize 4-methoxyphenylacetaldehyde via hydrolysis.

Materials:

-

Methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide (2.65 g)

-

Methanol (50 mL)

-

1N Sulfuric acid (20 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., benzene, methylene chloride)

Procedure:

-

Reaction Setup: Dissolve 2.65 g of the sulfoxide starting material in 50 mL of methanol in a round-bottom flask.

-

Hydrolysis: Add 20 mL of 1N sulfuric acid to the solution. Heat the mixture at 50°C for 6 hours. Causality Note: The acidic conditions and gentle heating facilitate the hydrolysis of the precursor to the desired aldehyde.

-

Concentration: Reduce the volume of the reaction mixture to approximately 20 mL using a rotary evaporator.

-

Extraction (Work-up): Transfer the concentrated mixture to a separatory funnel and extract twice with diethyl ether (150 mL each). Causality Note: The product is organic-soluble and will move into the ether layer, leaving inorganic salts in the aqueous layer.

-

Washing: Wash the combined ether layers sequentially with water and a saturated aqueous solution of sodium bicarbonate. Causality Note: The bicarbonate wash neutralizes any residual sulfuric acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the ether layer under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel to obtain the final product as a colorless liquid. [6]Validation Step: Purity should be assessed by TLC and confirmed by the spectroscopic methods outlined in Section 2.

Chemical Reactivity

The aldehyde functional group is the center of reactivity, making the molecule a versatile synthon. [1]

Caption: Figure 3. Key reactions of the aldehyde functional group.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 4-methoxyphenylacetic acid, a valuable intermediate.

-

Reduction: Can be reduced to the primary alcohol, 2-(4-methoxyphenyl)ethanol, using standard reducing agents like sodium borohydride.

-

Condensation Reactions: The alpha-protons on the methylene group are acidic, allowing it to participate in aldol-type condensation reactions. It serves as a precursor in the synthesis of chalcones, which are investigated for their anti-inflammatory and anti-cancer properties. [1]* Heterocycle Synthesis: It is a key starting material for building various heterocyclic compounds, such as pyrazoles and thiazoles, which are common scaffolds in medicinal chemistry. [1]

Applications in Research and Drug Development

While used in the fragrance industry for its sweet, floral notes, the primary interest for this audience lies in its role as a synthetic intermediate. [7]* Pharmaceutical Scaffolding: The 4-methoxyphenyl moiety is present in numerous biologically active compounds. This aldehyde provides a reactive handle to incorporate this structural motif into larger, more complex drug candidates.

-

Precursor to Bioactive Molecules: Its use in synthesizing chalcones and other heterocyclic systems is a direct application in drug discovery, targeting pathways involved in inflammation and cancer. [1]* Fragment-Based Drug Design: As a small, functionalized aromatic compound, it can be used in fragment-based screening to identify binding interactions with biological targets.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The aldehyde tends to polymerize upon storage and should be kept cool, protected from light and air. [7]

| Hazard Class | GHS Statement | Source |

|---|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [2] |

| Skin Irritation | H315: Causes skin irritation | [2] |

| Eye Irritation | H319: Causes serious eye irritation | [2] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [2] |

| Respiratory Irritation | H335: May cause respiratory irritation | [2]|

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area or a certified fume hood. [8]* Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [8][9]* Handling: Avoid breathing vapors or mist. [8]Do not get in eyes, on skin, or on clothing. [9]Wash hands thoroughly after handling. [10]* Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place away from direct sunlight or heat sources. [8][10]

Conclusion

4-Methoxyphenylacetaldehyde is a well-defined chemical entity whose molecular formula (C₉H₁₀O₂) and structure are unambiguously confirmed by a suite of spectroscopic techniques. Its true value for the scientific community lies in the reactivity of its aldehyde group, which positions it as a versatile and important building block for the synthesis of complex organic molecules, including those with significant potential in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is critical for its effective application in research.

References

-

Title: 4-Methoxyphenylacetaldehyde | C9H10O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Methoxyphenylacetaldehyde (CAS 5703-26-4): Odor profile, Properties, & IFRA compliance Source: Scent.vn URL: [Link]

-

Title: 4-Methoxyphenylacetaldehyde Source: NIST WebBook URL: [Link]

-

Title: (4-methoxyphenyl)acetaldehyde - 5703-26-4, C9H10O2 Source: ChemSynthesis URL: [Link]

-

Title: Synthesis of p-methoxyphenylacetaldehyde Source: PrepChem.com URL: [Link]

Sources

- 1. Buy this compound | 5703-26-4 [smolecule.com]

- 2. 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenylacetaldehyde [webbook.nist.gov]

- 4. scent.vn [scent.vn]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-METHOXYPHENYLACETALDEHYDE | 5703-26-4 [chemicalbook.com]

- 8. keyorganics.net [keyorganics.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Guide to the Structural Elucidation of 2-(4-methoxyphenyl)acetaldehyde

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. 2-(4-methoxyphenyl)acetaldehyde (CAS 5703-26-4), an aromatic aldehyde with the molecular formula C₉H₁₀O₂, serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its reactivity, driven by the aldehyde functional group, and its aromatic nature make it a compound of interest. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental logic that transform raw spectra into a definitive structural assignment, creating a self-validating analytical workflow.

Molecular Structure and Atom Numbering

To facilitate a clear and logical discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can map the precise connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer. The choice of CDCl₃ is strategic; it is an excellent solvent for this compound and its residual proton signal does not interfere with the signals of interest.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.71 | Triplet (t) | 1H | Aldehydic H (H9) |

| 7.10 | Doublet (d) | 2H | Aromatic H (H2, H3) |

| 6.93 | Doublet (d) | 2H | Aromatic H (H5, H7) |

| 3.80 | Singlet (s) | 3H | Methoxy H (H12) |

| 3.63 | Doublet (d) | 2H | Methylene H (H6) |

Interpretation and Expertise:

The ¹H NMR spectrum provides a wealth of structural information.[3]

-

Aldehydic Proton (9.71 ppm): The signal at 9.71 ppm is highly deshielded, a characteristic feature of an aldehyde proton due to the electron-withdrawing nature of the adjacent carbonyl oxygen. It appears as a triplet, which is a crucial piece of evidence. This triplet multiplicity arises from coupling to the two adjacent methylene protons (H6), confirming the -CH₂-CHO moiety.

-

Aromatic Protons (7.10 and 6.93 ppm): The signals in the aromatic region between 6.93 and 7.10 ppm integrate to four protons.[3] The para-substitution pattern on the benzene ring results in a classic AA'BB' system, which often simplifies to two distinct doublets. The protons at C2 and C3 are chemically equivalent, as are the protons at C5 and C7. The doublet at 7.10 ppm corresponds to the protons ortho to the acetaldehyde group, while the doublet at 6.93 ppm corresponds to the protons ortho to the electron-donating methoxy group.

-

Methoxy Protons (3.80 ppm): The sharp singlet at 3.80 ppm, integrating to three protons, is characteristic of a methoxy group (-OCH₃). Its singlet nature indicates no adjacent protons to couple with.

-

Methylene Protons (3.63 ppm): This signal, integrating to two protons, corresponds to the methylene group (C6). It appears as a doublet due to coupling with the single aldehydic proton (H9).

Caption: ¹H NMR experimental and analysis workflow.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis, on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is used to simplify the spectrum to a series of singlets, where each unique carbon environment produces a distinct signal.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | Aldehyde Carbonyl (C8) |

| 158.8 | Aromatic C-O (C4) |

| 130.5 | Aromatic CH (C2, C3) |

| 129.8 | Aromatic C-C (C1) |

| 114.2 | Aromatic CH (C5, C7) |

| 55.3 | Methoxy Carbon (C12) |

| 49.8 | Methylene Carbon (C6) |

Interpretation and Expertise:

The ¹³C spectrum confirms the carbon framework deduced from the ¹H NMR.

-

Carbonyl Carbon (201.5 ppm): The signal far downfield is unequivocally assigned to the aldehydic carbonyl carbon. Its significant deshielding is a direct result of the attached electronegative oxygen.

-

Aromatic Carbons (114.2 - 158.8 ppm): Four signals are observed in the aromatic region. The most downfield of these, at 158.8 ppm, is assigned to the carbon atom directly attached to the electron-donating methoxy group (C4). The two signals at 130.5 and 114.2 ppm represent the protonated aromatic carbons. The signal at 129.8 ppm is assigned to the quaternary carbon (C1) attached to the acetaldehyde side chain.

-

Aliphatic Carbons (49.8 and 55.3 ppm): The signal at 55.3 ppm is characteristic of a methoxy carbon. The signal at 49.8 ppm is assigned to the methylene carbon (C6).

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol: The IR spectrum is obtained by placing a drop of the neat liquid sample between two sodium chloride (NaCl) plates, creating a thin film. This method is simple and avoids solvent interference. The sample is then scanned with infrared radiation.

Data Summary:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3000-3100 | Aromatic C-H Stretch |

| 2800-3000 | Aliphatic C-H Stretch |

| ~1730 | Aldehyde C=O Stretch |

| ~1610, ~1510 | Aromatic C=C Bending |

| ~1250 | C-O Stretch |

Interpretation and Expertise:

The IR spectrum acts as a rapid diagnostic tool for the presence of key functional groups.[3]

-

Carbonyl Stretch (~1730 cm⁻¹): The most prominent and diagnostic peak is the strong, sharp absorption around 1730 cm⁻¹, which is characteristic of an aldehyde carbonyl (C=O) stretching vibration.[3] Its position confirms the presence of the aldehyde.

-

C-H Stretches (2800-3100 cm⁻¹): The spectrum shows distinct C-H stretching absorptions. The peaks above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while the peaks just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methoxy groups.[3]

-

Aromatic and C-O Vibrations: The absorptions around 1610 and 1510 cm⁻¹ are due to the C=C bond vibrations within the aromatic ring. A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental Protocol: The mass spectrum is acquired using an Electron Ionization (EI) source. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process creates a positively charged molecular ion (radical cation) which can then undergo fragmentation. The analyzer separates these ions based on their mass-to-charge ratio (m/z).

Data Summary:

| m/z | Relative Intensity | Proposed Fragment |

| 150 | Moderate | [M]⁺˙ (Molecular Ion) |

| 121 | 100% (Base Peak) | [M - CHO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation and Expertise:

MS provides the molecular weight and crucial structural information through predictable fragmentation pathways.

-

Molecular Ion Peak (m/z 150): The peak at m/z 150 corresponds to the molecular weight of the compound (C₉H₁₀O₂), confirming its elemental composition.[1][3]

-

Base Peak (m/z 121): The most intense signal in the spectrum, the base peak, appears at m/z 121. This peak results from a characteristic alpha-cleavage event—the loss of the formyl radical (•CHO, 29 mass units) from the molecular ion.[3] The resulting cation at m/z 121 is a 4-methoxybenzyl cation, which is highly stabilized by resonance with the methoxy-substituted aromatic ring. This stability is the reason it is the most abundant fragment.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

-

MS establishes the molecular weight (150 u) and points to a stable 4-methoxybenzyl core (m/z 121).

-

IR confirms the presence of the key aldehyde (C=O at ~1730 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functional groups.

-

¹³C NMR provides a complete carbon count and identifies the carbonyl, aromatic, methoxy, and methylene environments.

-

¹H NMR definitively maps the proton connectivity, confirming the -CH₂-CHO moiety through the mutual coupling of the methylene and aldehyde protons, and verifies the para-substitution pattern on the aromatic ring.

Together, these datasets leave no ambiguity, providing researchers and drug development professionals with the unequivocal structural confirmation required for advancing their work with confidence.

References

- Smolecule. (2023). This compound.

-

PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methoxyphenylacetaldehyde. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. (2025). * (4-methoxyphenyl)acetaldehyde*. [Link]

Sources

Solubility of 2-(4-methoxyphenyl)acetaldehyde in water and organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-methoxyphenyl)acetaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This technical guide provides a comprehensive analysis of the solubility of this compound, a significant building block in the synthesis of pharmaceuticals and a component in the fragrance industry.[1] We delve into its solubility in aqueous and organic media, grounding the discussion in its fundamental physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for empirical solubility determination, in line with international standards such as those set by the Organisation for Economic Co-operation and Development (OECD).

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, solubility is not merely a data point; it is a cornerstone of a compound's potential. It dictates the ease of formulation, influences bioavailability, and impacts the environmental fate of a chemical substance.[1][2] For a compound like this compound, which serves as a precursor in the synthesis of complex molecules for medicinal chemistry, understanding its solubility is paramount.[1] Poor aqueous solubility can create significant challenges in handling, reaction kinetics, and purification, while its solubility in organic solvents governs its utility in synthetic pathways.

This guide moves beyond a simple recitation of data. It aims to provide a holistic understanding of why this compound exhibits its specific solubility profile and how researchers can reliably determine this property. By integrating theoretical principles with standardized experimental protocols, we provide a self-validating framework for solubility assessment.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The characteristics of this compound strongly suggest a preference for non-aqueous environments. The presence of a hydrophobic benzene ring and a methoxy group, contrasted with a single polar aldehyde group, establishes a predominantly lipophilic character.

This lipophilicity is quantitatively expressed by the octanol-water partition coefficient (LogP), with reported values indicating a moderate to high lipophilicity.[1] This coefficient suggests the compound will preferentially partition into organic phases over aqueous ones, a prediction that is borne out by experimental observation.[1]

| Property | Value | Source(s) |

| CAS Number | 5703-26-4 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | |

| Physical Form | Liquid at room temperature | [1] |

| Melting Point | 0°C | [1] |

| Boiling Point | 255.5°C (at 760 mmHg) | [1] |

| Octanol-Water Partition Coefficient (LogP) | 1.44 to 1.69 | [1] |

| Refractive Index | 1.506 to 1.536 | [1] |

Solubility Data Summary

The solubility of this compound aligns perfectly with the predictions derived from its physicochemical properties. Its behavior is characterized by a stark contrast between aqueous and organic solvents.

| Solvent | Solubility Description | Rationale | Source(s) |

| Water | Insoluble | The molecule's large hydrophobic surface area (benzene ring, methoxy group) dominates the hydrophilic contribution of the small aldehyde group, preventing effective solvation by polar water molecules. | [1] |

| Chloroform | Soluble | As a polar aprotic solvent, chloroform can effectively solvate the aldehyde group without the steric hindrance that might occur with protic solvents, while also interacting favorably with the aromatic ring. | [1] |

| Ethanol | Slightly Soluble | Ethanol, a polar protic solvent, can engage in hydrogen bonding with the aldehyde's oxygen atom. However, the compound's overall hydrophobicity limits extensive miscibility. | [1] |

Experimental Protocol for Equilibrium Solubility Determination

To ensure the generation of reliable, reproducible, and universally comparable solubility data, adherence to standardized methodologies is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by numerous regulatory and scientific bodies, including the OECD and the World Health Organization (WHO).[2][4][5]

Causality Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and a saturated solution of that solute in a given solvent at a controlled temperature.[2] By adding an excess of the compound, we ensure that the solution reaches its maximum saturation point.[2] Agitation facilitates the dissolution process, and a sufficient equilibration time ensures that the system is stable.[5][6] Subsequent separation of the solid and liquid phases followed by quantitative analysis of the supernatant yields the equilibrium solubility value.

Mandatory Protocol: Adapted OECD Guideline 105 (Flask Method)

This protocol outlines the steps for determining the aqueous solubility of this compound. The "Flask Method" is appropriate for substances with solubilities above 10⁻² g/L.[7] While this compound is reported as insoluble, this procedure is the definitive starting point for empirical verification. The same principles are adapted for organic solvents.

Objective: To determine the saturation mass concentration of the test substance in a solvent under equilibrium conditions at a specified temperature.

Materials:

-

This compound (purity ≥ 95%)

-

Solvent of interest (e.g., Water, HPLC Grade; Chloroform, ACS Grade)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control (e.g., set to 20 ± 0.5 °C as per OECD 105, or 37 ± 1 °C for biopharmaceutical relevance).[5][7][8]

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF, selected for solvent compatibility)

-

Validated analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Step-by-Step Procedure:

-

Preliminary Test: To estimate the approximate solubility, prepare a small series of solutions at different concentrations (e.g., 10 mg/mL, 1 mg/mL, 0.1 mg/mL). This helps determine the appropriate amount of substance for the main test and avoids using a gross excess which can alter solvent properties.[2]

-

Sample Preparation: Add a known, excess amount of this compound to a flask containing a measured volume of the solvent. Ensure there is visible undissolved substance.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to the desired temperature (e.g., 20 °C). Agitate at a constant speed (e.g., 100 rpm) for a sufficient period to reach equilibrium.[8] For novel compounds, equilibrium time should be established by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[5]

-

Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature to allow sedimentation. To ensure complete removal of undissolved solids, centrifuge an aliquot of the suspension.[4]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.45 µm filter to remove any remaining particulates.

-

Quantitative Analysis: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC). The concentration must fall within the linear range of a calibration curve prepared with known standards.

-

Data Reporting: Express the solubility as mass per volume of solvent (e.g., g/L or mg/mL) at the specified temperature. The experiment should be performed in triplicate to ensure statistical validity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Decision tree for selecting a suitable analytical quantification method.

Implications for Drug Development and Synthesis

The established insolubility of this compound in water has direct consequences for its application.

-

In Organic Synthesis: Its solubility in organic solvents like chloroform makes it a versatile intermediate, compatible with a wide range of non-aqueous reaction conditions common in the synthesis of pharmaceuticals. [1]* For Direct Application: As a potential API itself, its poor aqueous solubility would present a major bioavailability challenge. The rate of dissolution in the gastrointestinal tract would likely be the rate-limiting step for absorption. This necessitates advanced formulation strategies, such as lipid-based delivery systems or the use of co-solvents, to enhance its solubility and potential therapeutic efficacy. Understanding its solubility in various excipients and organic solvents is therefore crucial for pre-formulation studies. [2]

Conclusion

This compound is a hydrophobic molecule with negligible solubility in water but demonstrable solubility in select organic solvents like chloroform. [1]This profile is a direct consequence of its molecular structure, particularly its aromatic ring and methoxy group, which is quantitatively supported by its LogP value. [1]For researchers and developers, obtaining precise and reliable solubility data is non-negotiable. The standardized shake-flask method, as detailed in guidelines like OECD 105, provides an authoritative and reproducible framework for this determination. [4][7][9][10]The data and protocols presented in this guide offer a robust foundation for the effective use of this compound in research, synthesis, and the early stages of drug development.

References

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available from: [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. Available from: [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

-

ChemSynthesis. (4-methoxyphenyl)acetaldehyde - 5703-26-4, C9H10O2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

Sources

- 1. Buy this compound | 5703-26-4 [smolecule.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. filab.fr [filab.fr]

- 5. who.int [who.int]

- 6. enamine.net [enamine.net]

- 7. oecd.org [oecd.org]

- 8. scielo.br [scielo.br]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

A Technical Guide to the Biological Activities of 2-(4-methoxyphenyl)acetaldehyde Derivatives

Abstract

The 2-(4-methoxyphenyl)acetaldehyde scaffold represents a versatile building block in medicinal chemistry, serving as a precursor for a diverse range of derivatives with significant therapeutic potential.[1] This technical guide provides an in-depth exploration of the biological activities exhibited by these compounds, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for assessing these activities, and summarize key structure-activity relationship insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for novel therapeutic discovery.

Introduction: The this compound Core Structure

This compound is an aromatic aldehyde characterized by a phenyl ring substituted with a methoxy group at the para-position, connected to an acetaldehyde moiety.[1] Its unique combination of an aromatic ring, a methoxy group, and a reactive aldehyde functional group makes it an important intermediate in organic synthesis.[1] This scaffold is particularly valuable for creating more complex molecules, such as chalcones and various heterocyclic compounds, which have demonstrated a wide spectrum of biological activities.[1] This guide synthesizes current research to provide a comprehensive overview of the therapeutic promise held by its derivatives.

Synthetic Pathways to Bioactive Derivatives

The aldehyde group of this compound is a key site for chemical modification. Common synthetic strategies to generate diversity include:

-

Aldol Condensation: Reacting the parent aldehyde with ketones under basic conditions to form chalcones, which are well-documented for their anti-inflammatory and anticancer properties.[1]

-

Williamson Ether Synthesis: Derivatives such as 4-phenacyloxy benzaldehydes can be synthesized via the reaction of a hydroxy-benzaldehyde derivative with a phenacyl bromide.[2]

-

Multi-component Reactions: Formation of complex heterocyclic structures like thiazoles, pyrazoles, and triazoles, which often exhibit potent antimicrobial and anticancer effects.[1][3][4]

These synthetic routes allow for systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) to optimize for specific biological targets.

Antimicrobial Activities

Derivatives of this compound, particularly those containing phenolic or additional aldehyde moieties, have shown promising activity against a range of pathogenic microbes.

Mechanism of Action

The primary antimicrobial mechanism for many aldehyde derivatives involves the disruption of microbial cell membrane integrity. For example, studies on 2-hydroxy-4-methoxybenzaldehyde (HMB), a related compound, have shown that it increases the release of intracellular proteins and nucleic acids from Staphylococcus aureus.[5] This suggests that the compound compromises the cell membrane, leading to leakage of essential cellular components and ultimately, cell death. This disruptive capability is often enhanced by the lipophilic nature of the methoxyphenyl group, which facilitates interaction with the lipid bilayer of the membrane.

Key Findings

Several studies have quantified the antimicrobial efficacy of methoxyphenyl compounds against foodborne pathogens and spoilage bacteria.

| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (MRSA) | MIC | 1024 µg/mL | [5] |

| Vanillin (related methoxyphenol) | S. aureus | IC50 | 1.38 mM | [6][7] |

| Vanillin (related methoxyphenol) | S. putrefaciens | IC50 | 2.60 mM | [6] |

| Cinnamaldehyde Derivatives | Acinetobacter baumannii | MIC | 32 µg/mL | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9]

Objective: To find the lowest concentration of a test compound that inhibits visible growth of a microorganism.

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

96-well microtiter plates.

-

Bacterial culture in log phase (e.g., S. aureus).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Positive control (e.g., Ampicillin) and negative control (broth only).

-

Microplate reader.

Procedure:

-

Preparation: Add 100 µL of broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL). Add 10 µL of this inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Workflow Visualization

Antioxidant Activities

The phenolic and methoxyphenyl structural motifs are well-known for their antioxidant properties, primarily their ability to scavenge free radicals.[10]

Mechanism of Action

Derivatives containing hydroxyl (-OH) groups on the aromatic ring act as excellent hydrogen atom donors. They can donate a hydrogen atom to a reactive free radical (like DPPH• or ABTS•+), neutralizing the radical and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant. The presence of the methoxy (-OCH3) group can further enhance this activity by donating electron density to the aromatic ring, stabilizing the phenoxy radical.

Key Findings

The antioxidant capacity of these derivatives is typically compared to a standard like Ascorbic Acid or Trolox.

| Compound/Derivative | Assay | Activity Metric | Result | Reference |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | DPPH | Scavenging Activity | ~1.4x higher than Ascorbic Acid | [3] |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | Scavenging Activity | ~1.4x higher than Ascorbic Acid | [3] |

| Eugenol (related methoxyphenol) | ORAC | Antioxidant Activity | ORAC Value = 2.12 ± 0.08 | [6][7] |

| 3-(2,4-dihydroxyphenyl)phthalide | ABTS | Antioxidant Activity | Better than Trolox standard | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.[10]

Objective: To measure the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

-

Test compound dilutions in methanol.

-

Positive control (e.g., Ascorbic acid).

-

96-well plate.

-

Spectrophotometer (microplate reader).

Procedure:

-

Preparation: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Reaction: Add 100 µL of various dilutions of the test compound or positive control to the respective wells. A control well should contain 100 µL of methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at ~517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[10] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging activity against compound concentration.

Workflow Visualization

Conclusion and Future Directions

The derivatives of this compound represent a rich and promising class of compounds with diverse biological activities. The evidence strongly supports their potential as scaffolds for developing new antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. The presence of the methoxyphenyl group is a recurring feature in many natural and synthetic bioactive molecules, and its strategic incorporation into novel structures is a validated approach in drug discovery.

Future research should focus on:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and screening of analog libraries to optimize potency and selectivity while minimizing toxicity.

-

In Vivo Efficacy: Advancing lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the chemical space around this versatile scaffold, the scientific community can unlock new therapeutic solutions for a range of pressing medical needs.

References

-

PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. [Link]

-

AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-73. [Link]

-

Höfig, I., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 239-247. [Link]

-

Wu, C. C., et al. (2015). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Journal of Natural Products, 78(4), 649-57. [Link]

-

D'Arrigo, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1888. [Link]

-

Chai, M., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 960578. [Link]

-

Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3296. [Link]

-

Ordynska, K., et al. (2018). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Experimental Oncology, 40(3), 196-200. [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

-

Pontiki, E., et al. (2019). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 24(23), 4349. [Link]

-

Shruthi, V. H., & Ramachandra, C. T. (2018). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. MOJ Food Processing & Technology, 6(3), 263-270. [Link]

-

Pharmaffiliates. CAS No : 5703-26-4 | Product Name : this compound. Pharmaffiliates. [Link]

-

Ramya, S., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. [Link]

- Google Patents. US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like.

-